Product packaging for Yellow 4(Cat. No.:CAS No. 1342-40-1)

Yellow 4

Cat. No.: B1172349
CAS No.: 1342-40-1
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Description

Yellow 4, also known as Vat this compound (CI 59100), is an anthraquinone-based vat dye provided as a high-purity reagent for research applications. Its primary research value lies in the textile industry, where it is used to study the dyeing processes of cellulose fibres, cellulose synthetics, wool, and silk . In the dyeing mechanism, the keto groups of Vat this compound are first reduced to hydroxyl groups, allowing for fiber penetration; the dye is then fixed by oxidation back to its insoluble keto form . Beyond textiles, this compound has historical and specialized use in biochemical research, for instance, as a component in colored smoke screens used for military signaling, which provides a context for environmental and exposure studies . Analysis of commercial-grade Vat this compound indicates it is a complex mixture, with the principal color component being dibenzo[b,def]chrysene-7,14-dione, typically comprising about 18% of the formulation, with the remainder consisting of agents like sorbitol and dispersants . Researchers should note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research purposes.

Properties

CAS No.

1342-40-1

Molecular Formula

C12H10F3P

Origin of Product

United States

Advanced Synthetic Methodologies for Yellow 4 Compounds

Novel Synthetic Routes and Reaction Mechanisms for "Yellow 4" Production

The production of Tartrazine traditionally relies on azo coupling, a cornerstone of organic dye synthesis. However, modern research has explored alternative and modified routes to enhance efficiency, purity, and functionality.

Chemical Co-precipitation Techniques in "this compound" Synthesis

While not a primary method for synthesizing the Tartrazine molecule itself, chemical co-precipitation is a significant technique for creating advanced hybrid materials incorporating the dye. This method is particularly relevant in the development of novel pigments and functional materials where the dye is intercalated into an inorganic host matrix.

A notable application is the synthesis of Tartrazine/Layered Double Hydroxide (B78521) (LDH) nano-hybrids. researchgate.net In this process, an aqueous solution containing the Tartrazine anion is mixed with solutions of metal salts (e.g., zinc and aluminum nitrates). A base is then added to induce the co-precipitation of the metal hydroxides, which form layers. During this formation, the Tartrazine anions are incorporated between the inorganic layers, a process known as intercalation. This method effectively traps the dye molecules within a stable, protective matrix, which can modify properties such as photostability and solubility. The co-precipitation is typically followed by aging, washing, and drying to yield the final hybrid pigment. researchgate.net

Table 1: Parameters in Co-precipitation Synthesis of Tartrazine/LDH Hybrids

Parameter Description Typical Conditions
Metal Salts Precursors for the LDH layers. Zn(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O
Dye Solution Source of the guest anion. Aqueous solution of Tartrazine
Precipitating Agent Induces the formation of hydroxide layers. NaOH, Na₂CO₃
pH Control Crucial for the formation of the desired LDH phase. Maintained at a constant, typically alkaline, pH.

| Temperature | Affects crystal growth and morphology. | Room temperature to moderate heating (e.g., 60-80°C) |

Organic Synthesis Pathways and Precursor Chemistry of "this compound" Dyes

The principal route for Tartrazine synthesis is an azo coupling reaction, a classic method for producing azo dyes. journal-editor.org There are two main variations of this pathway.

Pathway A: Diazotization and Coupling This is the most common industrial method. journal-editor.orgfao.org

Diazotization: The process begins with the diazotization of a primary aromatic amine, 4-aminobenzenesulfonic acid (sulfanilic acid). The sulfanilic acid is treated with sodium nitrite (B80452) in the presence of a mineral acid (like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with a pyrazolone (B3327878) derivative. This coupling component is typically 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (or its ester). journal-editor.orgfao.org The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich carbon atom of the pyrazolone ring, forming the characteristic azo bond (-N=N-) that links the two aromatic structures. sciencemadness.org

Hydrolysis (if applicable): If an ester of the pyrazolone was used, a final hydrolysis step with a base like sodium hydroxide is required to convert the ester group to a carboxylate salt. iranarze.ir

Pathway B: Condensation Reaction An alternative, though less common, synthetic route involves the condensation of two molar equivalents of 4-hydrazinobenzenesulfonic acid with one molar equivalent of dioxosuccinic acid or an oxalacetic acid derivative. fao.orgsciencemadness.org This pathway avoids the separate diazotization step by directly forming the pyrazolone ring structure with the azo linkage's precursor already attached.

Table 2: Key Precursors in Tartrazine Synthesis

Precursor Chemical Formula Role in Synthesis
4-Aminobenzenesulfonic acid (Sulfanilic acid) C₆H₇NO₃S Aromatic amine for diazotization (Pathway A)
Sodium Nitrite NaNO₂ Diazotizing agent (Pathway A)
5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid C₁₀H₈N₂O₆S Coupling component (Pathway A)
4-Hydrazinobenzenesulfonic acid C₆H₈N₂O₃S Primary reactant (Pathway B)

| Dioxosuccinic acid | C₄H₂O₆ | Condensation partner (Pathway B) |

Catalytic Approaches and Reaction Optimization in "this compound" Synthesis

Optimizing the synthesis of Tartrazine is crucial for industrial-scale production to maximize yield, improve purity, and reduce costs. While the core reactions are well-established, research continues into catalytic enhancements and process optimization.

The diazotization and coupling reactions are highly dependent on specific conditions. Key optimization parameters include:

Temperature: Diazotization must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

pH Control: The pH of the reaction medium is critical. Diazotization is carried out in a strongly acidic medium, while the subsequent coupling reaction requires a specific, often slightly alkaline, pH to ensure the coupling component is in its reactive form (phenolate or enolate ion) and to facilitate the electrophilic substitution.

Stoichiometry: Precise control over the molar ratios of reactants is essential to ensure complete reaction and minimize the formation of by-products, which can be difficult to separate from the final dye.

While traditional synthesis does not heavily rely on external catalysts, modern research explores catalytic systems, particularly for the degradation of Tartrazine in wastewater, which provides insights into bond cleavage that can be relevant to synthesis. For example, materials like nickel ferrite (B1171679) (NiFe₂O₄) and graphitic carbon nitride (g-CNx) have been studied as photocatalysts. bohrium.com In synthesis, research into phase-transfer catalysts could potentially improve reaction rates and yields in biphasic systems, although this is not yet standard industrial practice.

Principles of Green Chemistry in the Production of "this compound" Compounds

The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize environmental impact. For Tartrazine, this involves several areas of research:

Alternative Solvents: Traditional synthesis often uses large volumes of water and acids. Research is exploring the use of greener solvents or even solvent-free reaction conditions to reduce waste.

Energy Efficiency: Microwave-assisted synthesis has been investigated as an alternative to conventional heating. researchgate.net Microwaves can dramatically reduce reaction times and energy consumption. For example, the synthesis of Tartrazine/LDH hybrids via microwave-assisted methods showed improved crystallinity and uniform particle size compared to conventional co-precipitation. researchgate.net

Atom Economy: Pathway B (condensation) could be seen as having a higher atom economy in principle, as it combines precursors more directly, though yields and purity remain key considerations.

Waste Reduction: A major focus of green chemistry in dye manufacturing is the treatment of effluent. Advanced oxidation processes (AOPs) are being developed for the efficient degradation of any residual dye in wastewater. iaamonline.org Furthermore, green chromatography methods, using less hazardous mobile phases, have been developed for the purification and analysis of Tartrazine, reducing the reliance on organic solvents like methanol (B129727) or acetonitrile. iranarze.ir

Scale-Up Considerations and Industrial Academic Collaboration in "this compound" Manufacturing

Translating a laboratory synthesis of Tartrazine to industrial-scale manufacturing involves significant chemical engineering challenges.

Heat Management: The diazotization reaction is highly exothermic. Effective heat removal is critical on a large scale to maintain the low temperature required for the stability of the diazonium salt. This necessitates the use of jacketed reactors with efficient cooling systems.

Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in large vats is essential for consistent product quality and yield. The viscosity of the reaction mixture can change during the process, requiring powerful and well-designed agitation systems.

Product Isolation and Purification: In industry, the dye is often "salted out" of the solution by adding sodium chloride, which reduces its solubility and causes it to precipitate. The crude product is then collected by filtration and dried. Achieving high purity (often >85% for food grade) requires careful control of this process and may involve subsequent washing or recrystallization steps to remove unreacted precursors and inorganic salts. fao.org

Process Automation: Modern chemical plants utilize extensive automation and process control to monitor and adjust parameters like temperature, pH, and reactant flow rates in real-time, ensuring safety and consistency.

Industrial-academic collaborations play a vital role in advancing Tartrazine manufacturing. Academic research often focuses on developing novel synthetic routes, exploring green chemistry principles, and creating new analytical methods. rsc.orgbohrium.com Industry partners can then provide the resources and engineering expertise to test, optimize, and scale up these innovations for commercial viability, leading to more efficient, sustainable, and cost-effective production processes.

Sophisticated Analytical Techniques for Yellow 4 Characterization

Chromatographic Separation and Quantification Strategies for "Direct Yellow 4" Compounds

Chromatographic techniques are essential for separating "Direct this compound" from complex mixtures and quantifying its presence. These methods are foundational in quality control and research settings.

High-Performance Liquid Chromatography (HPLC) Applications in "Direct this compound" Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dyes like "Direct this compound". mfa.org Reversed-phase chromatography is a frequently employed mode for separating various dye compounds. thermofisher.com HPLC systems coupled with a Diode Array Detector (DAD) allow for the monitoring of separations at specific wavelengths, such as the 407 nm absorbance maximum for "Direct this compound". mfa.org

Research has demonstrated the use of C18 columns for the effective separation of direct dyes. mfa.org A gradient elution method, for instance, might involve a mobile phase consisting of triethylamine (B128534) (TEA) buffer and methanol (B129727), with a programmed gradient to ensure the resolution of the dye from other components. mfa.org The conditions for a typical HPLC analysis are detailed in the table below.

ParameterValue
Column Zorbax Eclipse Plus C18 (5µm, 2.1 mm x 150 mm)
Mobile Phase A 3mM Triethylamine (TEA) pH 6.4
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection Diode Array Detector (DAD) at 407 nm
This table summarizes typical HPLC conditions for the analysis of Direct this compound. mfa.org

Thin-Layer Chromatography (TLC) Development for "Direct this compound" Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for assessing the purity of dye samples. wikipedia.orgnih.gov In the analysis of "Direct this compound," TLC can be used to identify the presence of impurities or degradation products. researchgate.net The principle of TLC involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it with a suitable mobile phase. wikipedia.org A pure compound should ideally yield a single spot. wikipedia.orglibretexts.org For visualization, compounds that are not naturally colored can be observed under UV light. wikipedia.org The choice of stationary and mobile phases is critical for achieving good separation. wikipedia.org While specific TLC systems for "Direct this compound" are not extensively detailed in the provided search results, general principles suggest that silica gel plates are a common choice for the stationary phase in the analysis of organic dyes. researchgate.netaocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex "Direct this compound" Matrices

For the analysis of "Direct this compound" in complex matrices, such as textiles or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. nih.govlcms.cz This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. epa.gov An electrospray ionization (ESI) source is commonly used to ionize the dye molecules as they elute from the chromatography column. mfa.org

The mass spectrometer can be operated in various modes, including full scan or selected reaction monitoring (MRM), to detect and quantify the target analyte. xml-journal.net For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and generate a characteristic fragmentation pattern. mfa.org Detailed instrumental parameters for an LC-MS/MS analysis of "Direct this compound" are provided in the table below.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Ion Spray Voltage ± 4.8 kV
Drying Gas Temperature 300°C
Nebulizing Gas Pressure 35 psi
Drying Gas Pressure 15 psi
MS/MS Isolation Window 2.0 Da
This table outlines typical LC-MS/MS parameters for the analysis of Direct this compound. mfa.org

Advanced Spectroscopic Methods for "Direct this compound" Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the chemical structure and purity of "Direct this compound" by probing its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy in "Direct this compound" Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing dyes, as the color of the compound is a direct result of its absorption of light in the visible region. nih.gov For "Direct this compound," the UV-Vis spectrum shows a characteristic maximum absorption wavelength (λmax). Studies have reported the λmax for "Direct this compound" to be around 430 nm. ajchem-a.comresearchgate.net This value is crucial for quantitative analysis using a spectrophotometer, where absorbance is measured at λmax to determine the concentration of the dye in a solution. ajchem-a.com The UV-Vis spectrum can also be used to monitor the degradation or removal of the dye from wastewater. researchgate.net

Compoundλmax (nm)
Direct this compound~430
This table shows the maximum absorption wavelength for Direct this compound. ajchem-a.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of "Direct this compound"

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the different chemical bonds within the molecule. While specific IR peak assignments for "Direct this compound" are not extensively detailed in the provided search results, FTIR is generally used to identify the presence of key functional groups in dyes. ir-spectra.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser source. nih.gov It provides information about the vibrational modes of a molecule and is particularly useful for identifying dyes on various substrates like textile fibers. nih.govlodz.pl For yellow dyes on cotton, a unique vibrational band around 1409 cm⁻¹ has been noted. nih.gov The ratio of Raman bands corresponding to the dye and a substrate can also be used to estimate the concentration of the dye. researchgate.net

TechniqueApplication
Infrared (IR) Spectroscopy Identification of functional groups.
Raman Spectroscopy Vibrational fingerprinting and identification on substrates. nih.govlodz.pl
This table summarizes the applications of IR and Raman spectroscopy in the analysis of Direct this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for "this compound" Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds like this compound. While detailed ¹H NMR and ¹³C NMR spectral data for Tartrazine are available in specialized chemical databases, research articles often focus on its application in complex matrices. For instance, NMR has been used to study the effects of Tartrazine in various biological and chemical systems. In the context of material science, ¹H-NMR spectroscopy has been utilized to analyze hydrogels containing Tartrazine, confirming the presence of specific chemical groups. ugent.begoogle.com

Mass Spectrometry (MS) for "this compound" Molecular Composition and Fragment Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound, as well as in analyzing its fragmentation patterns. The molecular weight of Tartrazine is established as 534.36 g/mol . pharmacompass.comatamanchemicals.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for the analysis of synthetic dyes like Tartrazine. unl.pt In negative ion electrospray ionization mass spectrometry (ESI-MS), tri-sulphonated azo compounds like Tartrazine typically exhibit [M-3Na+2H]⁻ as a major fragmentation ion. unl.pt This technique allows for the precise identification and characterization of the dye in various samples. mfa.org

X-ray Diffraction (XRD) for "this compound" Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique used to investigate the crystalline structure of solid materials. Studies have shown that Tartrazine possesses a monoclinic crystalline structure with the space group C2/c. researchgate.net The analysis of its diffraction pattern provides essential information about the arrangement of atoms and molecules within its crystal lattice. researchgate.netwho.int XRD is also employed to verify the crystalline nature of materials and to check for the presence of any amorphous impurities. In some studies, XRD has been used to characterize the crystalline pattern of nanoparticles in the presence of Tartrazine. nih.gov

Table 1: Crystallographic Data for Tartrazine

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Source researchgate.net

Scanning Electron Microscopy (SEM) for "this compound" Morphological Characterization

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. For this compound, SEM has been used to study its microstructure. researchgate.net The technique reveals details about the shape, size, and surface texture of the Tartrazine particles. researchgate.netresearchgate.net SEM has also been utilized to observe the surface of various materials, such as activated carbon and polymer films, after the adsorption or incorporation of this compound. scispace.comkoreascience.kr

Electrochemical Sensor Development for "this compound" Detection and Quantification

The development of electrochemical sensors offers a rapid, simple, and sensitive approach for the detection and quantification of this compound in various samples, particularly in food products. atamanchemicals.com These sensors are typically based on the electrochemical oxidation of Tartrazine. researchgate.netmdpi.com Different types of modified electrodes have been developed to enhance the sensitivity and selectivity of the detection. For example, a poly(L-phenylalanine)-modified glassy carbon electrode has been used for the convenient electrochemical determination of Sunset Yellow and Tartrazine. researchgate.net Another novel sensor utilized a molecularly imprinted polydopamine-coated nanocomposite of platinum cobalt nanoalloy-functionalized graphene oxide for the specific and sensitive detection of Tartrazine. mdpi.com The performance of these sensors is often evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netmdpi.com

Table 2: Performance of Various Electrochemical Sensors for Tartrazine Detection

Sensor TypeLinear Range (µM)Limit of Detection (LOD)Reference
Poly(L-phenylalanine)-modified glassy carbon electrodeNot Specified1.54 µM researchgate.net
Molecularly imprinted polydopamine-coated PtCo nanoalloy on graphene oxide0.003–0.180 and 0.180–3.9501.1 nM mdpi.com
Carbon paste electrode modified with cobalt complex0.8 x 10⁻⁷ - 0.37 x 10⁻⁶ mol L⁻¹ (with Allura Red)Not Specified researchgate.net
Gold nanoparticles and nickel(II)-phthalocyanine-tetrasulfonic modified electrodeNot Specified0.02 µM researchgate.net

Chemometric Applications in "this compound" Analytical Data Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of this compound analysis, chemometric techniques are applied to data obtained from methods like UV-Vis spectrophotometry to enable the simultaneous determination of Tartrazine in mixtures with other colorants without the need for prior separation. scribd.comresearchgate.net Methods such as principal component regression (PCR) and inverse least-squares are employed to build calibration models from the spectral data of training sets. scribd.comresearchgate.net These models can then be used to predict the concentrations of each component in unknown samples. scribd.com This approach has been successfully used for the simultaneous determination of Tartrazine, Sunset Yellow, and Allura Red in soft drink powders and other commercial products. scribd.comresearchgate.net

Mechanistic Studies of Yellow 4 Degradation and Transformation

Photodegradation Mechanisms and Quantum Yields of "Yellow 4" Compounds

The photostability of dyes is a crucial factor in their application and their persistence in the environment. Direct this compound on its own shows high stability and is not significantly susceptible to direct photodecomposition when exposed to UVA light. scielo.br This inherent resistance to photolysis is a common characteristic of many synthetic dyes, which are designed to be stable against light to prevent fading. mst.dk

Thermal Degradation Pathways and By-product Formation from "this compound"

Information on the specific thermal degradation pathways and by-product formation for Direct this compound is limited in publicly available research. Generally, azo dyes can undergo thermal decomposition at elevated temperatures. For some organic compounds, thermal degradation can occur in distinct stages at temperatures ranging from over 100°C to several hundred degrees Celsius. rsc.org For many solvent-based dyes, thermal degradation is considered less significant compared to oxidative degradation processes. uminho.pt It is known that some azo pigments are susceptible to thermal breakdown at temperatures exceeding 200°C. Given the stilbene-dis-azo structure of Direct this compound, it is plausible that high temperatures could lead to the cleavage of the azo bonds (-N=N-) and the fragmentation of the aromatic rings, potentially generating various smaller organic molecules and nitrogen-containing compounds. However, without specific experimental studies, the exact by-products remain speculative.

Oxidative Degradation Processes of "this compound" (e.g., Fenton, Photoelectro-Fenton)

The oxidative degradation of Direct this compound has been studied in detail, particularly using Advanced Oxidation Processes (AOPs) like the electro-Fenton (EF) and photoelectro-Fenton (PEF) methods. researchgate.net These processes are highly effective due to the in-situ generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netknepublishing.com

In the EF process, hydrogen peroxide (H₂O₂) is generated at an air-diffusion cathode and reacts with a catalyst, typically ferrous ions (Fe²⁺), to produce hydroxyl radicals via the Fenton reaction. A study comparing different AOPs for the degradation of a 200 mg/L solution of Direct this compound found that the EF process led to rapid decolorization. researchgate.net The PEF process combines the EF process with UVA irradiation. This synergy significantly enhances degradation efficiency. The UVA light contributes by promoting the photoreduction of Fe(OH)²⁺, which regenerates Fe²⁺ and produces additional •OH radicals, and by photolyzing complexes formed between Fe³⁺ and intermediate carboxylic acids. scielo.br

A comparative study demonstrated that the PEF process achieved almost total mineralization of Direct this compound, proving more powerful than the EF process alone, which resulted in only partial mineralization. researchgate.net A novel photo-assisted EF (PA-EF) process, where the electrolysis is followed by UVA illumination, was also found to be as effective as the continuous PEF process under optimized conditions. researchgate.net

Table 1: Comparison of Oxidative Degradation Processes for Direct this compound

Process Description Efficiency in Mineralization Key Features
Electro-Fenton (EF) In-situ generation of H₂O₂ and •OH via Fenton reaction. Partial mineralization. researchgate.net Rapid decolorization but incomplete removal of organic carbon. researchgate.net
Photoelectro-Fenton (PEF) EF process combined with continuous UVA irradiation. Almost total mineralization. researchgate.net Synergistic effect of electrolysis and photolysis leads to higher efficiency. scielo.br

| Photo-Assisted EF (PA-EF) | Sequential application of EF followed by UVA irradiation. | Potentially as high as PEF. researchgate.net | Can be more cost-effective than PEF under certain conditions. researchgate.net |

This table is based on data from a comparative study on the degradation of Direct this compound. researchgate.net

Biotic and Abiotic Transformation Processes of "this compound" in Various Environments

The transformation of Direct this compound in the environment can occur through both abiotic (non-biological) and biotic (biological) processes.

Abiotic Transformation: Abiotic processes for direct azo dyes include adsorption and chemical degradation under certain environmental conditions. Due to their chemical stability, direct azo dyes like Direct this compound tend to persist in the environment. canada.ca One studied abiotic process is the adsorption onto surfaces. For example, the removal of Direct this compound from aqueous solutions has been examined using silica (B1680970) as an adsorbent, with the process being influenced by factors like pH, contact time, and temperature. researchgate.net Under anaerobic conditions, such as those found in sediments, there is a potential for the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines. canada.ca

Biotic Transformation: Biotic degradation, or biodegradation, involves the breakdown of the dye by microorganisms. White-rot fungi are particularly effective at degrading a wide range of synthetic dyes, including direct dyes. core.ac.ukwu.ac.th These fungi secrete powerful, non-specific extracellular enzymes like laccase and manganese peroxidase (MnP) that can break down the complex structure of the dyes. neptjournal.comresearchgate.net Studies on mixtures of direct dyes containing a yellow component have shown significant decolorization by fungi such as Leiotrametes menziesii. neptjournal.comresearchgate.net The degradation mechanism often involves enzymatic reactions like hydroxylation, demethylation, and ring cleavage. researchgate.net While many studies focus on dye mixtures or other direct yellow dyes, the general principles of fungal degradation are applicable to Direct this compound.

Reaction Kinetics and Degradation Modeling of "this compound" Compounds

The study of reaction kinetics is essential for understanding the rate at which a compound degrades and for optimizing treatment processes. The degradation of azo dyes often follows specific kinetic models.

For the oxidative degradation of Direct this compound by electro-Fenton and photoelectro-Fenton processes, the decolorization has been observed to be rapid, indicating fast reaction kinetics. researchgate.net In studies of similar direct yellow dyes, such as Direct Yellow 12, the photodegradation using a photo-Fenton reagent was found to follow pseudo-first-order kinetics. nih.govjocpr.com This means the reaction rate is directly proportional to the concentration of the dye.

The adsorption kinetics of Direct this compound onto silica have also been analyzed using various models, including pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. Research has shown that the pseudo-second-order model best describes the adsorption kinetics in this case. researchgate.net For the enzymatic degradation of Direct this compound by Citrus limon peroxidase, maximum decolorization was achieved in a very short incubation time of 10 minutes, again highlighting rapid degradation kinetics under optimal conditions. nih.gov

Kinetic modeling, often using response surface methodology (RSM), can be employed to optimize the parameters of the degradation process, such as pH, catalyst concentration, and temperature, to achieve the maximum degradation rate. nih.govnih.gov

Identification and Characterization of "this compound" Degradation Products

Identifying the intermediate and final products of degradation is crucial for assessing the effectiveness of a treatment process and the potential toxicity of the resulting effluent.

In the oxidative degradation of Direct this compound by electro-Fenton (EF) and photoelectro-Fenton (PEF) processes, the ultimate by-products have been identified as short-chain carboxylic acids, specifically oxalic acid and oxamic acid . researchgate.net The formation of these simple organic acids indicates a high degree of mineralization. During these processes, the nitrogen from the azo groups is released primarily as ammonium (B1175870) ions (NH₄⁺) and, to a lesser extent, nitrate (B79036) ions (NO₃⁻). A significant portion of the initial nitrogen is also lost as volatile nitrogen compounds. researchgate.net

A study on the enzymatic degradation of Direct this compound using peroxidase from Citrus limon also involved the identification of degradation products through Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) analysis. Based on the identified intermediates, a degradation pathway was proposed, confirming the breakdown of the parent dye molecule. nih.gov Furthermore, phytotoxicity assays revealed a significant reduction in toxicity after the biodegradation of Direct this compound, indicating that the degradation products were less harmful than the original dye. nih.gov

Enzymatic Degradation and Biodecolorization Strategies for "this compound" Dyes

Enzymatic degradation offers a promising, environmentally friendly strategy for treating dye-containing wastewater. This approach utilizes specific enzymes to break down the complex dye molecules. ijplantenviro.com Peroxidases and laccases are the most studied enzymes for this purpose. researchgate.netmdpi.com

A specific study on Direct this compound demonstrated its effective decolorization using peroxidase extracted from lemon (Citrus limon). nih.gov The study optimized various parameters to achieve maximum degradation. Under optimal conditions (pH 5.0, 50°C, 24 U/mL enzyme dose, 0.25 mM H₂O₂), 89.47% of the dye was decolorized in just 10 minutes. nih.gov This highlights the high efficiency of plant-based peroxidases.

More broadly, white-rot fungi are a primary source of ligninolytic enzymes, such as laccase and manganese peroxidase (MnP), which have a high potential for degrading a wide spectrum of dyes. wu.ac.th Fungi like Phellinus noxius and Leiotrametes menziesii have been shown to decolorize mixtures of direct dyes, including a direct yellow component, through the action of these enzymes. wu.ac.th The process of biodecolorization can be influenced by several factors, including pH, temperature, dye concentration, and the presence of mediators, which can enhance enzyme activity. researchgate.netmdpi.com

Table 2: Optimized Conditions for Enzymatic Decolorization of Direct this compound

Parameter Optimal Value
pH 5.0
Temperature 50 °C
Enzyme Dose (Citrus limon peroxidase) 24 U/mL
H₂O₂ Concentration 0.25 mM
Incubation Time 10 min

| Maximum Decolorization | 89.47% |

This table is based on data from a study on the peroxidase-mediated decolorization of Direct this compound. nih.gov

Environmental Fate and Transport of Yellow 4 Compounds

Persistence and Environmental Half-Life of "Yellow 4" in Different Ecosystems

Azo acid dyes are generally considered to be persistent in the environment. canada.ca Available data from both experimental and modeled studies suggest that these substances are likely to persist in water, soil, and sediment. canada.ca Their complex chemical structure is designed to resist degradation from factors like sunlight and microbial action, contributing to their longevity in the environment. mdpi.com

Under anaerobic conditions, such as those found in the anoxic layers of sediments, there is potential for these dyes to be degraded through the cleavage of the azo bond. canada.ca This breakdown process can result in the formation of aromatic amines, which may themselves be of environmental concern. canada.casustainability-directory.com

While specific half-life data for many "this compound" variants are scarce in the literature, persistence is generally classified based on degradation time in various environmental compartments. For example, under the REACH regulations, a substance is considered persistent if its half-life exceeds certain thresholds. miljodirektoratet.no

Table 2: REACH Criteria for Persistence (Half-Life)

Environmental CompartmentHalf-Life Threshold for Persistence
Marine Water> 60 days
Freshwater or Estuarine Water> 40 days
Marine Sediment> 180 days
Freshwater or Estuarine Water Sediment> 120 days
Soil> 120 days
Source: REACH (EC 1907/2006) Annex XIII criteria. miljodirektoratet.no

An experimental study on C.I. Acid Yellow 232 found a degradation half-life of approximately 48 hours under specific laboratory conditions (pH 7, 25°C, UV-Vis exposure), indicating that photodegradation can occur. However, environmental conditions can vary significantly, affecting actual degradation rates.

Modeling Approaches for "this compound" Environmental Fate Prediction (e.g., Fugacity Models)

Predictive models are crucial tools for assessing the environmental risk of "this compound" compounds and other azo dyes. sustainability-directory.com These models integrate various factors to forecast the fate and transport of the dyes in different environmental compartments. sustainability-directory.com Key parameters include the dye's physicochemical properties (like solubility and sorption coefficients), environmental conditions (such as pH, temperature, and microbial activity), and hydrological characteristics of the receiving environment. sustainability-directory.com

Several types of models are employed to understand and predict the behavior of these dyes:

Kinetic Models: These are used to describe the rate of degradation. For example, studies have used models like the modified Gompertz, von Bertalanffy, and Baranyi-Roberts models to describe the biodegradation of azo dyes by specific microorganisms. researchgate.net

Machine Learning Models: Advanced computational approaches, such as support vector regression (SVR) combined with optimization algorithms (e.g., fruit fly optimization algorithm - FOA), have been developed to predict the simultaneous biodegradation of azo dyes and other contaminants like hexavalent chromium. mdpi.com

Quantum Mechanical Models: These theoretical calculations are used to investigate the mechanisms of degradation at a molecular level. For instance, density functional theory (DFT) can be used to model the reactions between azo dyes and hydroxyl radicals, a key process in oxidative degradation, to determine the most energetically favorable degradation pathways. acs.org

Table 3: Modeling Approaches for Azo Dye Environmental Fate

Modeling ApproachApplicationKey Features
Kinetic Models (e.g., von Bertalanffy)Predicting microbial degradation rates. researchgate.netFits experimental data to mathematical equations to describe growth and degradation kinetics. researchgate.net
Machine Learning (e.g., SVR-FOA)Predicting biodegradation efficiency under complex contamination scenarios. mdpi.comUses algorithms to learn from data and make predictions on pollutant removal. mdpi.com
Quantum Mechanics (e.g., DFT)Investigating molecular degradation mechanisms. acs.orgCalculates reaction energetics to determine preferred chemical pathways for dye breakdown. acs.org

Remediation Strategies and Environmental Engineering for "this compound" Contamination

Given the persistence and potential environmental impact of "this compound" and other dye compounds, various remediation strategies have been developed to treat contaminated water and soil. nih.gov These methods can be broadly categorized into physical, chemical, and biological approaches. iwaponline.com

Adsorption: This is a widely used physical method due to its cost-effectiveness and simplicity. iwaponline.com Various adsorbent materials have been tested for their ability to remove acid dyes from wastewater.

Sepiolite: A study on Acid Yellow 49 demonstrated that this clay mineral could be an effective adsorbent, with removal efficiency influenced by pH, ionic strength, and temperature. researchgate.net

Activated Bone Char: This material has shown effectiveness in removing Acid Yellow 17 from aqueous solutions. iwaponline.com

Chemical Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading the complex structure of dyes.

Electrochemical Oxidation: This method has been used to treat wastewater containing Direct this compound and Acid Yellow 17, using anodes like platinum to break down the organic dye molecules. researchgate.net The process can effectively remove both color and Chemical Oxygen Demand (COD). researchgate.net

Fenton's Reaction: This process uses iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals that can oxidize and degrade azo dyes. acs.org

Bioremediation: This approach uses microorganisms to break down dyes into less harmful substances.

Bacterial Degradation: Certain bacteria, such as Klebsiella sp., have demonstrated the ability to biodegrade azo dyes, even in the presence of other contaminants like heavy metals. mdpi.com

Fungal Oxidation: Fungi are also known to be capable of degrading a wide variety of dyes through their enzymatic processes, although the effectiveness can vary between different fungal species and dye structures. scbt.com

Soil and Sediment Management: For contaminated soils, such as acid sulfate (B86663) soils which may also be contaminated with other pollutants, specific management plans are required. epa.sa.gov.au This can involve excavation, on-site treatment, or mechanical separation techniques like sluicing to separate contaminated fine particles for targeted treatment. epa.sa.gov.au

Table 4: Remediation Strategies for "Yellow" Acid Dyes

StrategyMethodTarget Compound(s)Key Findings
Adsorption Sepiolite ClayAcid Yellow 49Effective removal from wastewater; performance dependent on pH and temperature. researchgate.net
Activated Bone CharAcid Yellow 17Demonstrated high potential for dye removal from aqueous solutions. iwaponline.com
Chemical Oxidation Electrochemical OxidationDirect this compound, Acid Yellow 17Proven effective for color and COD removal in simulated wastewater. researchgate.net
Bioremediation Bacterial Degradation (Klebsiella sp.)Azo DyesCapable of simultaneous degradation of dyes and hexavalent chromium. mdpi.com
Fungal OxidationAcid DyesMost dyes are prone to fungal oxidation, though selectivity varies among species. scbt.com

Biochemical Interactions and Molecular Mechanisms of Yellow 4 Non Clinical Focus

Molecular Interactions of "Yellow 4" with Biological Macromolecules (e.g., Protein Binding Studies)

Lucifer Yellow CH's utility as a biological tracer is largely dependent on its interactions with macromolecules. Its carbohydrazide (B1668358) (CH) group is a key functional component that allows for covalent linkage to various biomolecules.

Covalent Bonding to Glycoconjugates:

The hydrazide moiety of Lucifer Yellow CH can react with aldehyde and ketone groups. This reactivity is exploited to label cell surface glycoconjugates, such as glycoproteins and gangliosides. nih.gov Through oxidation of the sugar residues on these molecules with reagents like sodium periodate (B1199274) (NaIO4) or the enzyme galactose oxidase, aldehyde groups are generated. Lucifer Yellow CH can then form a stable covalent bond with these oxidized sites. This specific labeling has been demonstrated on murine thymocytes, where the fluorescence was significantly reduced after treatment with neuraminidase or trypsin, confirming the attachment to sialic acid and protein components of glycoconjugates. nih.gov

Interactions with Serum Albumin:

Studies have also explored the interaction of Lucifer Yellow derivatives with proteins like serum albumin. In a homogeneous fluoroimmunoassay for plasma albumin, a vinyl sulfone derivative of Lucifer Yellow (Lucifer Yellow VS) was used to label albumin. nih.gov This application relies on the formation of a stable conjugate between the dye and the protein, indicating a direct interaction. The large Stokes shift of Lucifer Yellow makes it a suitable fluorescent label for such assays, allowing for sensitive detection of the protein. nih.gov

MacromoleculeType of InteractionMethod of StudyKey FindingCitation
GlycoproteinsCovalent BondingFluorescence Microscopy, SpectrophotometryLucifer Yellow CH covalently binds to oxidized sugar residues on glycoproteins. nih.gov
GangliosidesCovalent BondingFluorescence Microscopy, SpectrophotometryLucifer Yellow CH can be used to label cell surface gangliosides. nih.gov
Serum AlbuminCovalent Labeling (with Lucifer Yellow VS derivative)FluoroimmunoassayLucifer Yellow derivatives can be used to label and quantify serum albumin. nih.gov

In Vitro Mechanistic Investigations of "this compound" Effects on Cellular Pathways

Lucifer Yellow CH is widely used as a probe to investigate various cellular pathways, primarily due to its membrane impermeability at physiological pH, which allows for its controlled introduction into cells and subsequent tracking.

Endocytosis Pathway Analysis:

Lucifer Yellow CH serves as a fluid-phase marker for endocytosis. nih.govthermofisher.com Its uptake into cells can be visualized and quantified to study the mechanisms of this pathway. In cultured atrial myocytes, the endocytic uptake of Lucifer Yellow CH was found to be an energy-dependent process that is initiated via clathrin-coated vesicles. nih.govahajournals.org The process was inhibited by inhibitors of protein phosphatases and cAMP-dependent protein kinases, indicating a regulated pathway. nih.gov The dye is sorted into an acidified prelysosomal pathway, which can be tracked through fluorescence microscopy. nih.gov

Gap Junction Permeability:

Due to its molecular size and hydrophilic nature, Lucifer Yellow CH is an effective tracer for studying intercellular communication through gap junctions. nih.govnih.gov It can pass from one cell to another through these channels, allowing for the visualization of cell-to-cell coupling. nih.gov Studies in connexin-transfected HeLa cells have shown that Lucifer Yellow CH can permeate through channels formed by various connexin proteins, including Cx26, Cx31, Cx32, Cx37, Cx40, Cx43, and Cx45. semanticscholar.org The rate of dye transfer can be quantified to determine the permeability of these channels. nih.gov The permeability of gap junction channels to Lucifer Yellow has been shown to be variable and likely subject to regulatory mechanisms that are not solely dependent on the ionic conductance of the channel. nih.gov

Cellular PathwayRole of Lucifer Yellow CHKey FindingsCitation
EndocytosisFluid-phase tracerUptake is energy-dependent and occurs via clathrin-coated vesicles in atrial myocytes. The pathway is regulated by protein phosphatases and cAMP-dependent protein kinases. nih.govahajournals.org
Gap Junction CommunicationPermeable tracerLucifer Yellow CH passes through various connexin channels, allowing for the quantification of gap junction permeability. nih.govnih.govsemanticscholar.org

Enzymatic Catalysis and Biotransformation Pathways Involving "this compound"

While Lucifer Yellow CH is generally considered to be metabolically stable, which is a desirable characteristic for a tracer dye, there is evidence of its interaction with specific transport enzymes.

Substrate for Anion Transporters:

In plant cells, Lucifer Yellow CH has been shown to be a substrate for an ATP-dependent anion transporter located in the vacuolar membrane. nih.gov Studies with isolated rye vacuoles demonstrated a saturable transport of Lucifer Yellow CH into the vacuoles with a Michaelis constant (Km) between 0.3 and 0.6 mM. nih.gov This transport was directly energized by ATP and could be inhibited by other sulfated compounds and glucuronates, suggesting that Lucifer Yellow CH is recognized and transported by a carrier that handles various sulfonated or sulfated molecules. nih.gov This indicates that in certain biological systems, Lucifer Yellow CH is not merely a passive tracer but can be actively transported by enzymatic machinery.

There is limited information available regarding the broader enzymatic degradation or biotransformation of Lucifer Yellow CH in mammalian systems. Its stability is a key feature for its application as a tracer, and as such, it is not expected to be significantly metabolized.

Spectroscopic Probing of Molecular Interactions between "this compound" and Biological Components

The fluorescent properties of Lucifer Yellow CH are central to its use in biological research. Spectroscopic techniques are employed to monitor its interactions with biological components.

Fluorescence Spectroscopy:

Lucifer Yellow CH exhibits a maximum excitation wavelength of approximately 428-430 nm and a maximum emission wavelength of around 536-540 nm. medchemexpress.comresearchgate.net This large Stokes shift is advantageous as it minimizes self-quenching and reduces background interference in fluorescence measurements. nih.gov Changes in the fluorescence intensity and lifetime of Lucifer Yellow CH can be used to probe its environment and interactions. For instance, the quenching of its fluorescence can indicate binding to a quencher molecule or changes in the local environment.

Spectrophotometry in Biological Assays:

Spectrophotometry is used to quantify the amount of Lucifer Yellow CH that has been taken up by cells or transported across a cell layer. In studies of endocytosis and membrane permeability, the concentration of the dye is often determined by measuring its absorbance or fluorescence in cell lysates. ahajournals.org The labeling of cell surface glycoconjugates with Lucifer Yellow CH has also been monitored by spectrophotometry and flow microfluorometry. nih.gov

Spectroscopic PropertyValueSignificanceCitation
Excitation Maximum~428-430 nmAllows for specific excitation with common light sources in fluorescence microscopy. medchemexpress.comresearchgate.net
Emission Maximum~536-540 nmResults in a bright yellow-green fluorescence that is easily detectable. medchemexpress.comresearchgate.net
Stokes Shift~110 nmLarge shift reduces self-quenching and background interference. nih.gov

Regulatory Science and Chemical Compound Yellow 4 Research

Scientific Basis for Regulatory Frameworks Concerning Chemical Compounds, including "Yellow 4"

Regulatory frameworks for chemical compounds like Tartrazine, also identified as FD&C Yellow No. 5 or E102, are built upon a rigorous scientific evaluation of potential risks to human health. wikipedia.orgtypology.com International bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and national authorities like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) are responsible for these assessments. who.inteuropa.eu The core principle of these frameworks is the establishment of an Acceptable Daily Intake (ADI), which is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk. tga.gov.auresearchgate.net For Tartrazine, the ADI has been established at 7.5 mg/kg of body weight. tga.gov.aueuropa.eu

The scientific process for determining the safety of a food additive involves a comprehensive review of all available data, including biochemical, toxicological, and other relevant studies. who.int This includes mandatory animal testing and consideration of research and observations in humans. who.int The toxicological evaluation required by bodies like JECFA includes acute, short-term, and long-term studies to understand how the additive is absorbed, distributed, metabolized, and excreted, as well as its potential for harmful effects at various exposure levels. who.intresearchgate.net

In the European Union, a food additive can only be authorized if it does not pose a safety concern to consumers based on available scientific evidence, there is a technological need for its use, and its use does not mislead the consumer. foodwatch.org Additives permitted for use before January 2009, including Tartrazine, have been subject to re-evaluation by EFSA to ensure they still meet these criteria in light of new scientific information. europa.eueuropa.eu This re-evaluation process involves a thorough review of all relevant scientific literature and data on toxicity and human exposure. europa.eu While Tartrazine is considered safe for the general population at the established ADI, regulations also acknowledge that it may cause intolerance reactions in a small subset of individuals. europa.euresearchgate.net

Regulatory agencies like the FDA require that food additives be declared on product labels, allowing consumers, particularly those with sensitivities, to make informed choices. dyespigments.net In the U.S., the FDA maintains regulations in the Code of Federal Regulations (CFR) that specify the types of foods in which an additive can be used and the maximum permissible levels. fda.gov

Development of Scientific Tools and Standards for "this compound" Assessment

The accurate assessment of "this compound" (Tartrazine) in various products necessitates the development of precise and reliable scientific tools and analytical standards. Over the years, a range of analytical methods have been developed and refined for the identification and quantification of Tartrazine in foodstuffs, beverages, and cosmetic products. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a widely used and highly specific method for the simultaneous determination of Tartrazine and other synthetic dyes. semanticscholar.orgscirp.org HPLC methods, often coupled with a UV-Vis or a photodiode array (PDA) detector, offer excellent separation and quantification capabilities. cabidigitallibrary.orgmyfoodresearch.com The development of these methods involves optimizing various parameters such as the type of column (e.g., C18), the composition of the mobile phase, flow rate, and detection wavelength to achieve the best results. scirp.orgmyfoodresearch.com

Another common analytical tool is UV-Visible Spectrophotometry. semanticscholar.orgajpamc.com This method is often favored for its simplicity, speed, and lower cost compared to HPLC. semanticscholar.org It relies on the principle that Tartrazine absorbs light at a specific wavelength, allowing for its quantification. ajpamc.com However, its specificity can be limited due to potential spectral overlap with other substances in the sample matrix. scirp.org

Other analytical techniques that have been employed for Tartrazine analysis include:

Thin-Layer Chromatography (TLC) semanticscholar.org

Capillary Electrophoresis (CE) scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) myfoodresearch.com

Voltammetry researchgate.net

The availability of certified reference materials and standards is crucial for the accuracy of these analytical methods. lgcstandards.com Organizations like LGC Standards provide well-characterized Tartrazine reference materials that are produced in accordance with international standards such as ISO 17034, ensuring their suitability for calibration and quality control purposes. lgcstandards.com

Below is a table summarizing some of the developed analytical methods for Tartrazine determination.

Analytical MethodDetector/TechniqueCommon ApplicationKey Advantages
High-Performance Liquid Chromatography (HPLC)UV-Visible or Photodiode Array (PDA)Soft drinks, powdered drinks, foodstuffsHigh specificity, accuracy, and precision; allows for simultaneous analysis of multiple dyes. scirp.orgmyfoodresearch.com
UV-Visible SpectrophotometrySpectrophotometerFoodstuffs, beveragesSimple, rapid, and low-cost. semanticscholar.orgajpamc.com
Capillary Electrophoresis (CE)-FoodstuffsFast and economical analyses. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass SpectrometerFoodstuffsHigh sensitivity and specificity. myfoodresearch.com

Method Validation in Regulatory Contexts for "this compound" Analysis

For an analytical method to be accepted for regulatory purposes, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended use. Method validation for the analysis of "this compound" (Tartrazine) is performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH) and AOAC INTERNATIONAL (formerly the Association of Official Analytical Chemists). myfoodresearch.comajpamc.com

The key performance parameters assessed during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. scirp.orgajpamc.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. myfoodresearch.comajpamc.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a sample with a known amount of the analyte. myfoodresearch.comajpamc.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scirp.orgajpamc.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.orgmyfoodresearch.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.orgcabidigitallibrary.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajpamc.com

Numerous studies have reported the successful validation of analytical methods for Tartrazine. For instance, HPLC methods have demonstrated excellent linearity over specific concentration ranges with high coefficients of determination (R² > 0.99), low RSD values for precision (<2%), and good recovery percentages (typically between 92% and 107%). scirp.orgcabidigitallibrary.orgmyfoodresearch.comajpamc.com

The following table provides an example of validation parameters from a study on the simultaneous determination of Tartrazine and Sunset Yellow by HPLC. scirp.org

Validation ParameterTartrazineSunset Yellow
Linearity Range (µg/mL)1 - 1001 - 100
Correlation Coefficient (R²)> 0.998> 0.998
Intra-day Precision (RSD%)< 0.6%< 0.6%
Inter-day Precision (RSD%)< 3.1%< 3.1%
Limit of Detection (LOD) (µg/mL)0.030.03
Limit of Quantification (LOQ) (µg/mL)0.10.1

These validated methods are essential for regulatory bodies and manufacturers to monitor the levels of Tartrazine in products, ensuring compliance with established limits and safeguarding consumer health. ajpamc.com

Interdisciplinary Approaches in Regulatory Science for Chemical Compound Evaluation

The evaluation of chemical compounds like "this compound" (Tartrazine) is inherently an interdisciplinary endeavor, requiring expertise from various scientific fields to form a comprehensive risk assessment. europa.eunih.gov This approach ensures that decisions are based on a holistic understanding of the compound's properties and potential impacts.

The key disciplines involved in the regulatory evaluation of Tartrazine include:

Toxicology: Toxicologists assess the potential adverse health effects of the compound. They design and interpret studies on animals and use other models to determine the substance's hazard profile, including its potential to cause cancer, genetic mutations, or reproductive harm. tga.gov.auresearchgate.net Their work is fundamental in establishing the ADI. researchgate.net

Chemistry: Analytical chemists develop and validate methods to detect and quantify the compound in various matrices like food and cosmetics. researchgate.netsemanticscholar.org They also characterize the purity of the substance and identify any potential impurities or degradation products that might be of toxicological concern. europa.eu

Exposure Assessment: Scientists in this field estimate the amount of the substance consumers are likely to be exposed to through their diet and other uses. europa.eu This involves analyzing food consumption data and the levels of the additive used in different products. The exposure assessment is then compared to the ADI to characterize the risk.

Epidemiology: Epidemiologists study the patterns and causes of health-related states or events in specified populations. While challenging for food additives, epidemiological studies can provide valuable data on potential associations between exposure to a substance and health outcomes in humans. europa.eu

Regulatory Affairs: Professionals in this area integrate the scientific evidence from all disciplines to inform regulatory decision-making. They are knowledgeable about the legal frameworks and work to ensure that regulations are scientifically sound and effectively protect public health. fda.govnih.gov

Food Science and Technology: Experts in this field provide context on the technological need for the additive, its stability in different food systems, and how it interacts with other food components. acs.orgresearchgate.net

This interdisciplinary collaboration is formalized in expert committees like EFSA's scientific panels and JECFA, where scientists from different backgrounds work together to review all available evidence and provide a consolidated scientific opinion. who.inteuropa.eu This integrated approach is crucial for navigating the complexities of chemical risk assessment and ensuring that regulatory frameworks are robust, transparent, and protective of public health. europa.eueuropa.eu

Q & A

Q. Tables for Reference

Parameter Recommended Method Validation Criteria Source
Purity AnalysisHPLC-UV with C18 column≥95% purity, baseline resolution
Degradation KineticsPseudo-first-order modelingR² ≥ 0.95, residual analysis
Bioactivity ComparisonANOVA with Tukey’s post-hoc testp < 0.05, Cohen’s d effect size

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.